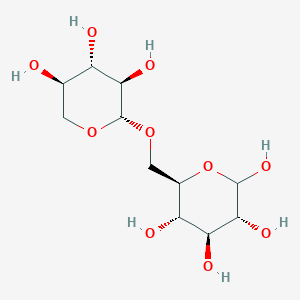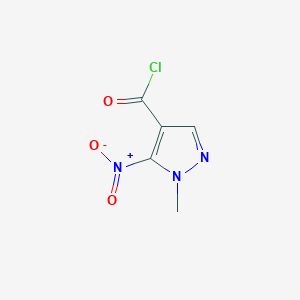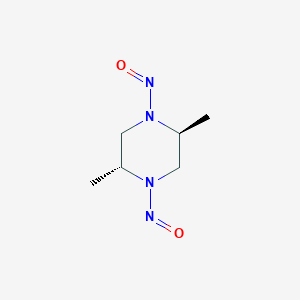
Ethyl 2-methyl-5-nitrobenzoate
Übersicht
Beschreibung
Ethyl 2-methyl-5-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of 5-methyl-2-nitrobenzoic acid, a related compound, has been achieved through an environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)C1=CC(C)=CC=C1N+[O-] . The InChI representation is 1S/C10H11NO4/c1-3-15-10(12)8-6-7(2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 . Chemical Reactions Analysis
The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The nitration of 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .Physical And Chemical Properties Analysis
The molecular weight of this compound is 195.17 g/mol . The compound has a topological polar surface area of 72.1 Ų . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved sources.Wirkmechanismus
Target of Action
Ethyl 2-methyl-5-nitrobenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds
Mode of Action
The mode of action of this compound is primarily through its role as a chemical intermediate. It undergoes various chemical reactions, such as nitration, to form other compounds . The nitration of methyl 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a chemical intermediate. The compound is involved in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
Result of Action
As a chemical intermediate, the primary result of this compound’s action is the formation of other compounds. For example, it is used in the synthesis of 5-methyl-2-nitrobenzoic acid . The downstream effects of this compound’s action are dependent on the properties and actions of the compounds it helps synthesize.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the nitration process used in its synthesis is an environmentally friendly process that utilizes a high selectivity of substrates . The reaction rate can be controlled more easily, making the process more efficient .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-methyl-5-nitrobenzoate in lab experiments include its availability, low cost, and ease of synthesis. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols in the lab.
Zukünftige Richtungen
There are several future directions for the use of ethyl 2-methyl-5-nitrobenzoate in scientific research. One direction is the synthesis of novel biologically active molecules using this compound as a precursor. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and inflammation.
Conclusion
This compound is a widely used chemical compound in scientific research. It is commonly used as a precursor for the synthesis of various biologically active molecules. This compound has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, caution must be taken when handling this compound in the lab due to its potential toxicity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5-nitrobenzoate is widely used in scientific research as a precursor for the synthesis of various biologically active molecules. It has been used in the synthesis of antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound is also used in the synthesis of various dyes and pigments.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPBONPFGBEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594303 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124358-24-3 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)

![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)



![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)

